molecular formula C13H17NO4 B1403928 [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid CAS No. 1417567-71-5

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid

Cat. No. B1403928
M. Wt: 251.28 g/mol
InChI Key: HMULJYDCGLECGA-UHFFFAOYSA-N
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Description

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is a chemical compound with the molecular formula C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is defined by its molecular formula C11H13NO4 . The average mass is 223.225 Da and the monoisotopic mass is 223.084457 Da .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid are defined by its molecular structure. It has a molecular formula of C11H13NO4, an average mass of 223.225 Da, and a monoisotopic mass of 223.084457 Da .

Scientific Research Applications

  • Synthesis of New Compounds : A study by Piekarska-Bartoszewicz and Tcmeriusz (1993) explored the use of amino acid methyl, ethyl, or benzyl esters, similar to the compound , in synthesizing new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).

  • Heterocyclic Compound Synthesis : Kametani and Nomura (1961) conducted a study on the synthesis of heterocyclic compounds using a similar process involving the ethoxycarbonyl group. This process included cyclization and conversion to hydroxyl derivatives, highlighting the versatility of compounds with ethoxycarbonyl groups in synthesizing heterocyclic structures (T. Kametani & Y. Nomura, 1961).

  • Anti-Inflammatory Agent Synthesis : Hirai and Sugimoto (1977) explored the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, using a method that involved ethoxycarbonyl groups, similar to the compound . The resulting alkanoic acids were evaluated for their anti-inflammatory properties (K. Hirai & H. Sugimoto, 1977).

  • Pharmacokinetic Studies : Kaiser et al. (1987) developed a method for quantifying a similar compound in plasma and urine, demonstrating the application of such compounds in pharmacokinetic and bioavailability studies (G. Kaiser et al., 1987).

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge .

Future Directions

Future directions for research could involve exploring the reactivity of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid in various chemical reactions, such as those at the benzylic position . Additionally, the reduction of this compound could convert its electron-withdrawing functions into electron-donating groups .

properties

IUPAC Name

2-[(3-ethoxycarbonylphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULJYDCGLECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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